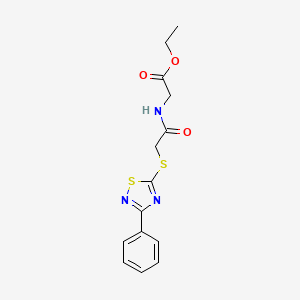
Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, is a derivative of ethyl 2-(2-pyridylacetate) and is related to a class of heterocyclic compounds that have been synthesized for various biological activities. These compounds are characterized by the presence of a thiadiazole moiety, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This moiety is known for its potential in creating compounds with significant biological activities, such as antimicrobial, antiviral, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related ethyl 2-(2-pyridylacetate) derivatives has been reported to involve the linkage of a 2-pyridyl ring with various moieties, including thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole . Similarly, the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines has been optimized using ethyl chloroacetate as an alkylating agent and NaH as a base in THF . These methods provide a framework for the synthesis of this compound, although the specific synthesis details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed using 1H-NMR, 13C-NMR, and MS methods, with further confirmation by X-ray crystallography for select derivatives . The crystal structure of a similar compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . These techniques are essential for elucidating the structure of this compound and understanding its three-dimensional conformation.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . Additionally, the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate to form ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate has been noted, indicating a potential degradation pathway . These reactions provide insight into the chemical behavior of this compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The biological activities of these derivatives have been tested in vitro against microorganisms and for their cytotoxicity and antiviral activity against HIV-1 . The inhibition activities of similar compounds towards α-glucosidase and β-glucosidase enzymes have been determined, with some showing high percentage inhibition . These properties suggest that this compound may also possess significant biological activities, which could be explored in further studies.
Scientific Research Applications
Chemical Structure and Molecular Properties
Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate, due to its unique structural properties, serves as a key intermediate in synthesizing various pharmacologically active compounds. The structural diversity and reactivity of this compound, particularly with α-halo-carbonyl compounds, allow for the creation of dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives, highlighting its versatility in heterocyclic chemistry (E. Abdel‐Latif & S. Bondock, 2006).
Pharmacological Potential
This compound has been studied for its role in the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, targeting the inhibition of kidney-type glutaminase. Such inhibitors are valuable in cancer research, offering a therapeutic strategy by attenuating the growth of cancer cells, like human lymphoma B cells, both in vitro and in mouse xenograft models (K. Shukla et al., 2012).
Synthesis of Novel Derivatives
Research has demonstrated the synthesis of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, designed as anti-inflammatory and analgesic agents. This showcases the compound's application in developing new therapeutics, focusing on non-ulcerogenic anti-inflammatory drugs with potential lower side effects (Anas M H Shkair et al., 2016).
Crystallographic Analysis
Crystallographic studies have been conducted on related thiazolyl compounds to understand their structural properties better. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into its molecular conformation and interactions, which are crucial for designing compounds with desired biological activities (P. DyaveGowda et al., 2002).
Antimicrobial and Antifungal Applications
The compound's derivatives have been explored for antimicrobial activities, offering a pathway to developing new antimicrobial agents. For instance, thiazoles and their fused derivatives synthesized from reactions involving ethyl 2-phenylthiocarb-amoyl acetate have demonstrated in vitro antimicrobial activity against bacterial and fungal isolates, underscoring the potential for these compounds in addressing antibiotic resistance (Wagnat W. Wardkhan et al., 2008).
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole ring have been found to interact with a broad spectrum of biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives have been associated with a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Numerous thiadiazole derivatives have displayed anticancer activities in various in vitro and in vivo models .
Future Directions
Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across cancer models with an emphasis on targets of action . Thus, there is an urgent need to develop novel, more effective anticancer therapeutics . This suggests that Ethyl 2-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate and similar compounds could have potential applications in the development of new anticancer drugs.
properties
IUPAC Name |
ethyl 2-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-20-12(19)8-15-11(18)9-21-14-16-13(17-22-14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZICUPWQQQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)